

Ethyl 4-chloro-4-oxobutanoate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-chloro-4-oxobutanoate

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For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-chloro-4-oxobutanoate, also commonly known as ethyl succinyl chloride, is a bifunctional chemical reagent of significant interest in organic synthesis, particularly within the realms of pharmaceutical and materials science. Its structure incorporates both an ethyl ester and a reactive acyl chloride, rendering it a versatile building block for the introduction of a succinyl moiety into a wide range of molecules. This guide provides an in-depth overview of its chemical identifiers, physical properties, synthesis, applications, and safety protocols.

Core Chemical Identifiers and Properties

Precise identification of chemical compounds is critical for research and development. **Ethyl 4-chloro-4-oxobutanoate** is registered under CAS number 14794-31-1. It is crucial to distinguish it from its isomer, ethyl 4-chloro-3-oxobutanoate (CAS No. 638-07-3), which possesses a different substitution pattern and reactivity.

Table 1: Chemical Identifiers for **Ethyl 4-chloro-4-oxobutanoate**

Identifier	Value
CAS Number	14794-31-1[1][2]
EC Number	238-855-9[1]
Linear Formula	ClCOCH ₂ CH ₂ CO ₂ C ₂ H ₅ [1][2]
Molecular Formula	C ₆ H ₉ ClO ₃ [1]
Molecular Weight	164.59 g/mol [1]
Synonyms	Ethyl succinyl chloride, 3-Carboethoxypropionyl chloride, 4-Chloro-4-oxobutanoic acid ethyl ester, β-Carbethoxypropionyl chloride[1][2]
InChI	1S/C6H9ClO3/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3[1][2]
InChIKey	IXZFDJXHLQQSGQ-UHFFFAOYSA-N[1][2]
SMILES	CCOC(=O)CCC(Cl)=O[1][2]

Table 2: Physicochemical Properties of **Ethyl 4-chloro-4-oxobutanoate**

Property	Value
Appearance	Liquid[1]
Boiling Point	88-90 °C at 11 mmHg[1][2]
Density	1.155 g/mL at 25 °C[1][2]
Refractive Index (n _{20/D})	1.437[1][2]
Flash Point	84 °C (183.2 °F) - closed cup[1][2]
Storage Temperature	2-8°C[1][2]

Synthesis of Ethyl 4-chloro-4-oxobutanoate: An Experimental Protocol

The synthesis of **ethyl 4-chloro-4-oxobutanoate** is typically achieved through a two-step process commencing with the ring-opening of succinic anhydride with ethanol, followed by the conversion of the resulting carboxylic acid to an acyl chloride.

Step 1: Monoesterification of Succinic Anhydride

This procedure involves the ring-opening of succinic anhydride to yield monoethyl succinate.

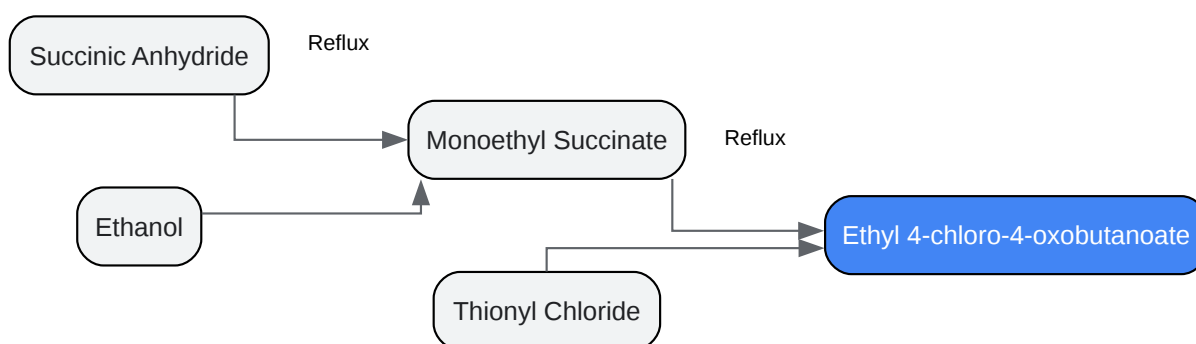
- Materials: Succinic anhydride, anhydrous ethanol.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve succinic anhydride in anhydrous ethanol.
 - Heat the mixture to reflux.
 - Continue refluxing for a period sufficient to ensure complete reaction, which can be monitored by techniques such as thin-layer chromatography (TLC).
 - After the reaction is complete, cool the mixture to room temperature.
 - Remove the excess ethanol under reduced pressure to yield crude monoethyl succinate. This product is often of sufficient purity for the subsequent step.

Step 2: Acyl Chloride Formation

The carboxylic acid group of monoethyl succinate is converted to an acyl chloride using a chlorinating agent like thionyl chloride.

- Materials: Monoethyl succinate, thionyl chloride, anhydrous solvent (e.g., toluene).
- Procedure:
 - In a fume hood, dissolve the crude monoethyl succinate in an anhydrous solvent within a round-bottom flask equipped with a reflux condenser and a gas outlet to vent HCl gas.
 - Cool the solution in an ice bath.

- Slowly add thionyl chloride (typically 1.1-1.5 equivalents) dropwise to the stirred solution. The reaction is exothermic.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Gently reflux the mixture for 1-2 hours to drive the reaction to completion. The evolution of HCl gas will cease.
- After cooling, carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude **ethyl 4-chloro-4-oxobutanoate** can be used directly in subsequent reactions or purified by vacuum distillation.



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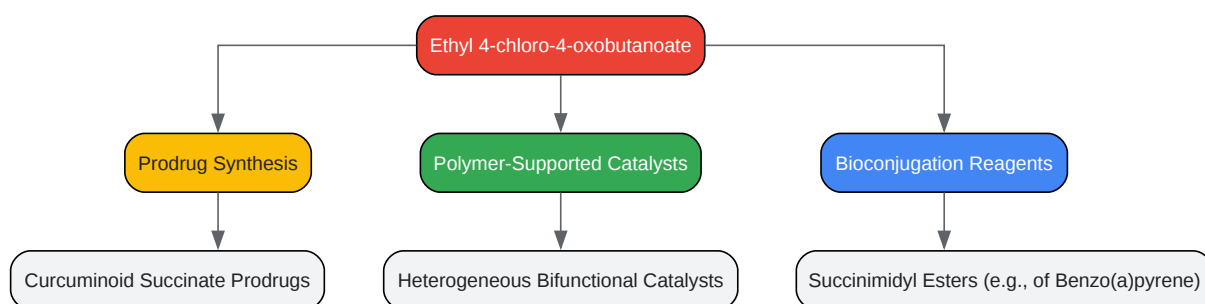
Synthesis of **Ethyl 4-chloro-4-oxobutanoate**.

Applications in Research and Drug Development

Ethyl 4-chloro-4-oxobutanoate serves as a key intermediate in the synthesis of various molecules with applications in medicinal chemistry and materials science.

- **Prodrug Synthesis:** This reagent is utilized in the development of succinate-based prodrugs. For instance, it has been employed in the synthesis of succinate prodrugs of curcuminoids, which are investigated for their potential in colon cancer treatment. The succinyl linker can be designed to be cleaved under specific physiological conditions, releasing the active drug.

- **Polymer-Supported Catalysts:** **Ethyl 4-chloro-4-oxobutanoate** is a precursor for creating polymer-supported bifunctional catalysts.[3] These heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling, which is a key principle of green chemistry.
- **Synthesis of Bioactive Molecules:** It is also used in the synthesis of succinimidyl esters, such as the succinimidyl ester of benzo(a)pyrene.[3] Such activated esters are valuable for bioconjugation, enabling the labeling of proteins and other biomolecules.



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Applications of **Ethyl 4-chloro-4-oxobutanoate**.

Safety and Handling

Ethyl 4-chloro-4-oxobutanoate is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.

Table 3: Safety Information for **Ethyl 4-chloro-4-oxobutanoate**

Hazard Information	Details
GHS Pictogram	GHS05 (Corrosion)[1][2]
Signal Word	Danger[1][2]
Hazard Statements	H314: Causes severe skin burns and eye damage[1][2]
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Personal Protective Equipment (PPE)	Faceshields, gloves, goggles, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.
Storage Class	8A - Combustible corrosive hazardous materials[1]

In case of accidental exposure, it is crucial to seek immediate medical attention. For skin contact, flush with plenty of soap and water for at least 15 minutes while removing contaminated clothing. For eye contact, immediately flush with plenty of water for at least 15 minutes. If inhaled, move the person to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical aid. Always consult the material safety data sheet (MSDS) before handling this compound.

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- To cite this document: BenchChem. [Ethyl 4-chloro-4-oxobutanoate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044779#cas-number-and-identifiers-for-ethyl-4-chloro-4-oxobutanoate]

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